2-[(3-Phenylimidazo[1,2-a]pyrazin-8-yl)amino]ethan-1-ol
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Overview
Description
2-[(3-Phenylimidazo[1,2-a]pyrazin-8-yl)amino]ethan-1-ol is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and pharmaceutical chemistry. The structure of this compound includes an imidazo[1,2-a]pyrazine core, which is a fused heterocyclic system containing both imidazole and pyrazine rings. This unique structure imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenylimidazo[1,2-a]pyrazin-8-yl)amino]ethan-1-ol typically involves the construction of the imidazo[1,2-a]pyrazine core followed by functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyrazine with a suitable aldehyde or ketone in the presence of a catalyst can yield the imidazo[1,2-a]pyrazine scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenylimidazo[1,2-a]pyrazin-8-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(3-Phenylimidazo[1,2-a]pyrazin-8-yl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Phenylimidazo[1,2-a]pyrazin-8-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]triazines: Contain a triazine ring, offering different chemical properties.
Uniqueness
2-[(3-Phenylimidazo[1,2-a]pyrazin-8-yl)amino]ethan-1-ol is unique due to its specific imidazo[1,2-a]pyrazine core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
787590-69-6 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-[(3-phenylimidazo[1,2-a]pyrazin-8-yl)amino]ethanol |
InChI |
InChI=1S/C14H14N4O/c19-9-7-16-13-14-17-10-12(18(14)8-6-15-13)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,15,16) |
InChI Key |
JBNNRRVCGLRTGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N2C=CN=C3NCCO |
Origin of Product |
United States |
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